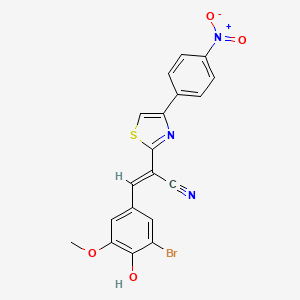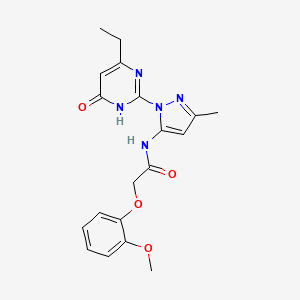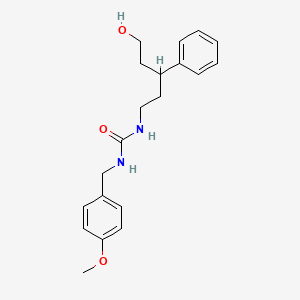
1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis
The synthesis of deuterium-labeled compounds related to 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) showcases its potential in pharmacokinetic studies, including drug absorption and distribution. This research highlights the utility of these compounds as internal standards for LC–MS analysis, emphasizing their role in the precise quantification of drug metabolites in biological samples (Liang et al., 2020).
Structural and Molecular Studies
Studies on urea derivatives from natural sources, such as Pentadiplandra brazzeana, reveal the isolation and structural elucidation of compounds structurally related to 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea. These investigations contribute to our understanding of natural product chemistry and the potential bioactivity of these compounds (Tsopmo et al., 1999).
Application in Nonlinear Optics
The molecular complexation of chromophores linked by hydrogen bonds, including those related to this compound, has been explored for their potential in nonlinear optical (NLO) applications. This research demonstrates how the orientation of chromophores and their interaction with various anions can influence the materials' NLO properties, offering insights into the design of new materials for optical technologies (Muthuraman et al., 2001).
Chemical Protection Strategies
The versatility of the 4-methoxybenzyl group in protecting hydroxyl functions during chemical synthesis has been documented. This research underscores the importance of such protecting groups in the synthesis of complex organic molecules, facilitating selective transformations and the generation of desired products with high purity (Kukase et al., 1990).
Anticancer Potential
Research into N,N'-diarylureas has revealed their capability to inhibit cancer cell proliferation by affecting the translation initiation process. Compounds structurally related to this compound have been shown to activate specific kinases and reduce the abundance of critical components of the translation machinery, offering a promising avenue for the development of anticancer therapies (Denoyelle et al., 2012).
Properties
IUPAC Name |
1-(5-hydroxy-3-phenylpentyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-19-9-7-16(8-10-19)15-22-20(24)21-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,23H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXUNVAPSTJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
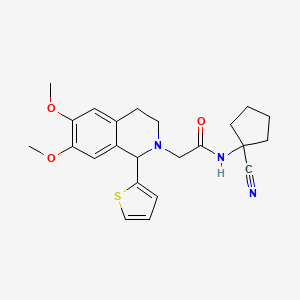
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

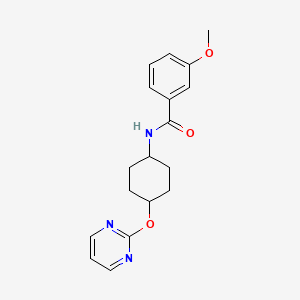

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
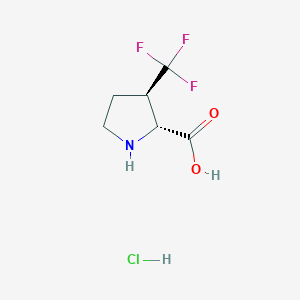

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)
